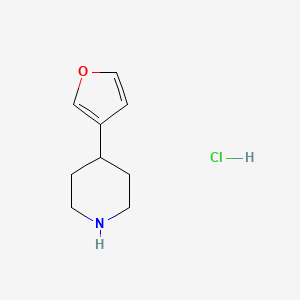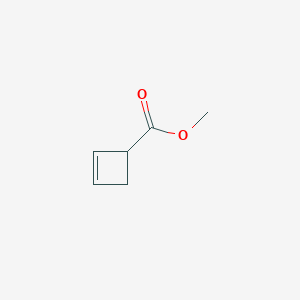![molecular formula C12H17NO2 B11762655 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol](/img/structure/B11762655.png)
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol is a chemical compound with the molecular formula C12H17NO2 It is a member of the azetidine class of compounds, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-(Propan-2-yloxy)phenylamine with an appropriate epoxide can lead to the formation of the azetidine ring. This reaction typically requires a base such as sodium hydride and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can reduce the reaction time significantly .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .
Aplicaciones Científicas De Investigación
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group in the azetidine ring can form hydrogen bonds with target molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol can be compared with other azetidine derivatives, such as:
3-Phenylazetidin-3-ol: Lacks the propan-2-yloxy substituent, which can affect its reactivity and biological activity.
3-(2-Methoxyphenyl)azetidin-3-ol: Contains a methoxy group instead of a propan-2-yloxy group, leading to different chemical and biological properties.
3-(2-Chlorophenyl)azetidin-3-ol:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other azetidine derivatives .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-(2-propan-2-yloxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-11-6-4-3-5-10(11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3 |
Clave InChI |
ZWVUFHMDGVMQFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)

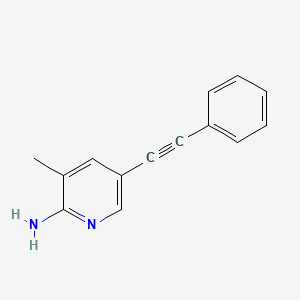
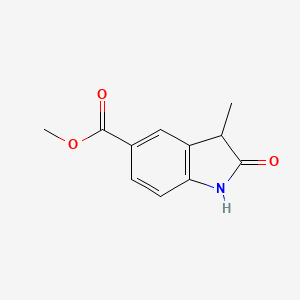
![tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate](/img/structure/B11762603.png)


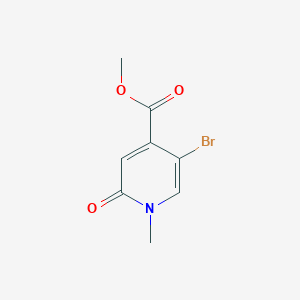

![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)
